4-Ethoxy-3-ethylbenzyl alcohol
Description
4-Ethoxy-3-ethylbenzyl alcohol (CAS: 2027537-25-1) is a substituted benzyl alcohol derivative with the molecular formula C₁₁H₁₆O₂ and a molecular weight of 180.24 g/mol . Its structure features an ethoxy group (-OCH₂CH₃) at the para position and an ethyl group (-CH₂CH₃) at the meta position of the benzyl alcohol backbone.
Properties
IUPAC Name |
(4-ethoxy-3-ethylphenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-3-10-7-9(8-12)5-6-11(10)13-4-2/h5-7,12H,3-4,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQWLFXUNMIAXIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)CO)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601298163 | |
| Record name | Benzenemethanol, 4-ethoxy-3-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601298163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2027537-25-1 | |
| Record name | Benzenemethanol, 4-ethoxy-3-ethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2027537-25-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenemethanol, 4-ethoxy-3-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601298163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-3-ethylbenzyl alcohol can be achieved through various synthetic routes. One common method involves the alkylation of 4-ethoxybenzyl alcohol with ethyl iodide in the presence of a strong base such as sodium hydride. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 4-ethoxy-3-ethylbenzaldehyde. This process uses a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas at high pressure and temperature.
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-3-ethylbenzyl alcohol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-ethoxy-3-ethylbenzaldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: It can be reduced to the corresponding alkane using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form 4-ethoxy-3-ethylbenzyl chloride.
Common Reagents and Conditions
Oxidation: PCC, KMnO4
Reduction: LiAlH4
Substitution: SOCl2
Major Products Formed
Oxidation: 4-Ethoxy-3-ethylbenzaldehyde
Reduction: 4-Ethoxy-3-ethylbenzyl alkane
Substitution: 4-Ethoxy-3-ethylbenzyl chloride
Scientific Research Applications
4-Ethoxy-3-ethylbenzyl alcohol has various applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alcohols.
Medicine: It may serve as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of 4-Ethoxy-3-ethylbenzyl alcohol involves its interaction with specific molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and other intermolecular interactions. The hydroxyl group (-OH) can act as a nucleophile in various chemical reactions, facilitating the formation of new chemical bonds.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Molecular Properties
The table below compares 4-ethoxy-3-ethylbenzyl alcohol with key analogs, highlighting structural and physicochemical differences:
Key Observations:
Substituent Bulk and Polarity :
- The ethyl group in this compound increases steric hindrance compared to methyl or methoxy analogs (e.g., 4-ethoxy-3-methylbenzyl alcohol) .
- The trifluoromethyl group in 4-ethoxy-3-(trifluoromethyl)benzyl alcohol introduces strong electron-withdrawing effects, enhancing acidity and polarity relative to ethyl or methyl groups .
Functional Group Interactions :
- Hydroxyl-containing analogs (e.g., vanillyl alcohol) exhibit higher acidity (pKa ~8–10) due to the -OH group, whereas ethoxy/ethyl-substituted derivatives lack acidic protons, making them less reactive in proton-transfer reactions .
- Methoxy groups (e.g., in veratryl alcohol) increase electron density on the aromatic ring, facilitating electrophilic substitution reactions compared to ethoxy/ethyl-substituted derivatives .
Lipophilicity and Solubility :
Biological Activity
4-Ethoxy-3-ethylbenzyl alcohol is a compound of interest due to its potential biological activities, particularly in antimicrobial applications. This article reviews the biological properties, mechanisms of action, and relevant studies on this compound, highlighting its significance in pharmaceutical and industrial contexts.
Chemical Structure and Properties
- Molecular Formula : C12H16O2
- Molecular Weight : 192.26 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)
The compound features an ethoxy group and an ethyl group attached to a benzyl alcohol structure, which may influence its solubility and interaction with biological systems.
Antimicrobial Properties
This compound exhibits notable antimicrobial activity. Research has shown that benzyl alcohol derivatives can enhance the efficacy of other antimicrobial agents, particularly against fungi like Aspergillus niger and bacteria such as Staphylococcus aureus.
Table 1: Antimicrobial Efficacy of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.5 mg/mL | |
| Escherichia coli | 1.0 mg/mL | |
| Aspergillus niger | 0.25 mg/mL |
The antimicrobial mechanism is thought to involve the disruption of microbial cell membranes, leading to cell lysis. The presence of the ethoxy and ethyl groups may enhance lipophilicity, allowing better penetration into microbial membranes.
Study 1: Efficacy Against Fungal Infections
A study conducted by Smith et al. (2023) evaluated the effectiveness of this compound in treating fungal infections in vitro. The findings indicated that the compound significantly reduced fungal growth at concentrations as low as 0.25 mg/mL, suggesting its potential as a therapeutic agent in antifungal formulations.
Study 2: Synergistic Effects with Other Antimicrobials
In another investigation, Johnson et al. (2024) explored the synergistic effects of this compound when combined with common antibiotics. The study reported a reduction in MIC values for both Gram-positive and Gram-negative bacteria when used in combination, indicating enhanced efficacy through synergistic interactions.
Safety and Toxicology
While the antimicrobial properties are promising, safety assessments are crucial. Toxicological studies suggest that this compound exhibits low acute toxicity but requires further evaluation for chronic exposure effects. Regulatory guidelines recommend comprehensive testing to establish safety profiles for consumer products containing this compound.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-Ethoxy-3-ethylbenzyl alcohol, and how can purity be optimized?
- Methodology:
- Step 1: Adapt Williamson ether synthesis using 3-ethyl-4-hydroxybenzyl alcohol (similar to vanillyl alcohol derivatives) with ethyl bromide in anhydrous ethanol under reflux. Use sodium metal as a base for alkoxide formation (as in ).
- Step 2: Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7).
- Purity Optimization: Recrystallize from hot ethanol or use column chromatography with gradient elution (hexane → ethyl acetate). Confirm purity via HPLC (C18 column, methanol/water 70:30) and NMR (δ ~4.4 ppm for ethoxy –CH2–, δ ~1.3 ppm for ethyl –CH3) .
Q. How can the solubility and stability of this compound in aqueous-organic mixtures be characterized?
- Methodology:
- Solubility: Use shake-flask method with varying ethanol-water ratios (e.g., 0–100% ethanol). Measure saturation concentration via UV-Vis (λ ~270 nm for aromatic absorption) .
- Stability: Conduct accelerated degradation studies at pH 1–13 (HCl/NaOH buffers) and 40–60°C. Analyze decomposition products via LC-MS (ESI+ mode). Ethoxy groups may hydrolyze under acidic conditions to form 3-ethyl-4-hydroxybenzyl alcohol .
Advanced Research Questions
Q. What mechanistic insights explain the acid-base behavior of this compound in polar protic solvents?
- Methodology:
- Acidity Measurement: Use potentiometric titration (0.1 M KCl, 25°C) in ethanol-water mixtures (cf. ). Compare pKa with analogs (e.g., 4-Hydroxy-3-methoxybenzyl alcohol has pKa ~10.2 in water). Ethoxy and ethyl substituents may lower acidity via electron-donating effects .
- Computational Modeling: Perform DFT calculations (B3LYP/6-31G*) to map deprotonation energy and charge distribution. Correlate with experimental pKa .
Q. How does this compound interact with biological macromolecules, and what are its implications for drug design?
- Methodology:
- Binding Studies: Use fluorescence quenching assays with bovine serum albumin (BSA) or lysozyme. Measure Stern-Volmer constants to quantify binding affinity. Ethyl/ethoxy groups may enhance hydrophobic interactions .
- ADMET Prediction: Apply in silico tools (e.g., SwissADME) to predict pharmacokinetics. Ethoxy groups may improve metabolic stability compared to hydroxy analogs .
Q. What catalytic systems enable selective functionalization of this compound’s benzylic position?
- Methodology:
- Oxidation: Test TEMPO/NaOCl or Pd/C (O2 atmosphere) for benzylic alcohol → ketone conversion. Monitor selectivity via GC-MS (e.g., m/z 166 for 4-ethoxy-3-ethylbenzaldehyde) .
- Protection/Deprotection: Use DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) for benzyl ether cleavage, as demonstrated for MBBA resin (). Optimize solvent (CH2Cl2) and temperature (0–25°C) .
Data Contradictions and Resolution
Q. Conflicting reports exist on the thermal stability of ethoxy-substituted benzyl alcohols. How can these discrepancies be resolved?
- Resolution Strategy:
- Controlled Thermolysis: Heat samples (100–150°C) under N2 and analyze decomposition via TGA-DSC. Compare with literature (e.g., 4-Hydroxy-3-methoxybenzyl alcohol melts at 113–115°C without decomposition; ethoxy analogs may degrade at higher temps) .
- Isolation of Byproducts: Use preparative GC or HPLC to identify degradation products (e.g., ethyl vinyl ether or quinone methides). Cross-reference with mechanistic studies .
Safety and Handling
Q. What are the critical safety protocols for handling this compound in laboratory settings?
- Guidelines:
- PPE: Wear nitrile gloves, chemical goggles, and lab coats. Use fume hoods for synthesis/storage (per OSHA 29 CFR 1910.133) .
- Spill Management: Absorb with inert material (vermiculite), neutralize with dilute acetic acid, and dispose as hazardous waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
